molecular formula C21H22ClN3O3 B2483768 1-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one CAS No. 941977-96-4

1-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one

Cat. No.: B2483768
CAS No.: 941977-96-4
M. Wt: 399.88
InChI Key: JPSDUDIESQHAKF-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.88. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of related pyrazine compounds and their structural characterization. For instance, Golla et al. (2020) developed a series of dimethoxyphenyl-pyrazinyl pyridines through a facile one-pot method, highlighting the compounds' photophysical properties, electrochemical characteristics, and crystal structures. These compounds exhibit significant intermolecular interactions leading to supramolecular structures, which are essential for understanding the chemical and physical behavior of similar compounds (Golla, Kumar, Suchethan, Foro, & Nagaraju, 2020).

Antibacterial Activities

The antibacterial potential of compounds containing pyrazine derivatives has been explored. Asiri and Khan (2010) synthesized Schiff bases containing the pyrazolone moiety and evaluated their antibacterial activities, indicating the potential of these compounds in medical applications (Asiri & Khan, 2010). Another study by Okasha et al. (2022) on the synthesis of a pyran derivative showed favorable antimicrobial activities, suggesting the compound's usefulness in developing antimicrobial agents (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).

Photophysical and Electrochemical Properties

The study by Golla et al. (2020) also delved into the photophysical and electrochemical properties of synthesized compounds, providing insights into their potential applications in materials science and electronic devices. The observed properties suggest these compounds' applicability in designing novel materials with specific optical and electronic characteristics (Golla, Kumar, Suchethan, Foro, & Nagaraju, 2020).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-27-18-8-5-15(13-19(18)28-2)9-10-23-20-21(26)25(12-11-24-20)14-16-3-6-17(22)7-4-16/h3-8,11-13H,9-10,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSDUDIESQHAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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